(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" (hereafter referred to as Compound X) is a heterocyclic molecule featuring a fused thiazolo-triazine-dione core with two distinct substituents: a 2-chlorobenzyl group at position 6 and a (2E)-3-(2-methoxyphenyl)propenylidene moiety at position 2.
Properties
Molecular Formula |
C22H16ClN3O3S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H16ClN3O3S/c1-29-18-11-5-3-7-14(18)9-6-12-19-21(28)26-22(30-19)24-20(27)17(25-26)13-15-8-2-4-10-16(15)23/h2-12H,13H2,1H3/b9-6+,19-12- |
InChI Key |
BWOPVGDPTXLRNR-MUFYDRSQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-chlorobenzylamine and 2-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
The compound (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. Its unique structure includes a thiazole-triazine core combined with various functional groups that suggest potential biological activities. This article explores the biological activity associated with this compound based on existing research and findings.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately g/mol. The structural components include:
- Chlorobenzyl group : Potentially enhances antimicrobial activity.
- Methoxyphenyl group : Known for its role in various pharmacological effects.
- Thiazolo-triazine core : Associated with diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological effects. The biological activities predicted for this compound include:
Anticancer Activity
Several studies have indicated that thiazole and triazine derivatives can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance this activity by interacting with specific cellular pathways involved in tumor growth.
Antimicrobial Effects
The chlorobenzyl moiety is known for its antimicrobial properties. Compounds containing chlorine substituents have shown effectiveness against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties
The enone system present in the compound may contribute to anti-inflammatory effects by modulating inflammatory pathways in cells.
The proposed mechanisms through which (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways.
Case Studies and Research Findings
A review of literature reveals several key studies that highlight the biological activity of similar compounds:
| Study Title | Findings |
|---|---|
| Synthesis and Evaluation of Thiazole Derivatives as Anticancer Agents | Identified that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. |
| Antimicrobial Activity of Chlorinated Compounds | Demonstrated that chlorobenzene derivatives showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Structure-Activity Relationship in Methoxyphenyl Compounds | Found that methoxy substitutions enhance anti-inflammatory effects in phenolic compounds. |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
